N-(naphthalen-2-yl)-2-(prop-2-en-1-ylsulfanyl)acetamide
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Overview
Description
N-(naphthalen-2-yl)-2-(prop-2-en-1-ylsulfanyl)acetamide is an organic compound that features a naphthalene ring, an acetamide group, and a prop-2-en-1-ylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-2-yl)-2-(prop-2-en-1-ylsulfanyl)acetamide typically involves the following steps:
Formation of the Naphthalen-2-yl Intermediate: This can be achieved through Friedel-Crafts acylation of naphthalene.
Introduction of the Prop-2-en-1-ylsulfanyl Group: This step involves the reaction of the naphthalen-2-yl intermediate with an appropriate allyl sulfide under basic conditions.
Formation of the Acetamide Group: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base to form the acetamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-2-yl)-2-(prop-2-en-1-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to form the corresponding amine.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the naphthalene ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(naphthalen-2-yl)-2-(prop-2-en-1-ylsulfanyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the naphthalene ring and the acetamide group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(naphthalen-2-yl)acetamide: Lacks the prop-2-en-1-ylsulfanyl group.
2-(prop-2-en-1-ylsulfanyl)acetamide: Lacks the naphthalene ring.
N-(phenyl)-2-(prop-2-en-1-ylsulfanyl)acetamide: Contains a phenyl ring instead of a naphthalene ring.
Uniqueness
N-(naphthalen-2-yl)-2-(prop-2-en-1-ylsulfanyl)acetamide is unique due to the combination of the naphthalene ring, the acetamide group, and the prop-2-en-1-ylsulfanyl substituent. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-naphthalen-2-yl-2-prop-2-enylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c1-2-9-18-11-15(17)16-14-8-7-12-5-3-4-6-13(12)10-14/h2-8,10H,1,9,11H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLDGUOWUFLJSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSCC(=O)NC1=CC2=CC=CC=C2C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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